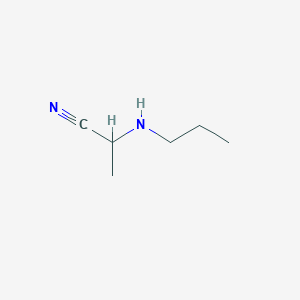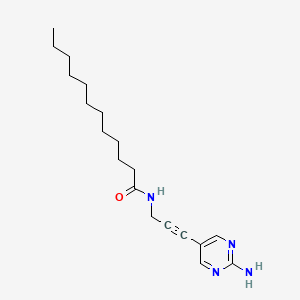
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring, a prop-2-ynyl group, and a dodecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide typically involves a multi-step process. One common method includes the reaction of 2-aminopyrimidine with propargyl bromide to form an intermediate, which is then coupled with dodecanoic acid or its derivatives under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques like flash chromatography and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the prop-2-ynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and coatings
Mechanism of Action
The mechanism of action of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the prop-2-ynyl group may participate in covalent modifications of target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- N-(prop-2-yn-1-yl)pyridin-2-amines
- N-(prop-2-yn-1-yl)-o-phenylenediamines
- N-(penta-2,4-diyn-1-yl)-o-phenylenediamines
Uniqueness: N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide is unique due to its specific combination of a pyrimidine ring, a prop-2-ynyl group, and a long dodecanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H30N4O |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
N-[3-(2-aminopyrimidin-5-yl)prop-2-ynyl]dodecanamide |
InChI |
InChI=1S/C19H30N4O/c1-2-3-4-5-6-7-8-9-10-13-18(24)21-14-11-12-17-15-22-19(20)23-16-17/h15-16H,2-10,13-14H2,1H3,(H,21,24)(H2,20,22,23) |
InChI Key |
MQLLMXDXBHGDBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC#CC1=CN=C(N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


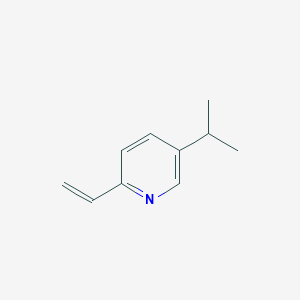
![Pyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B12969959.png)

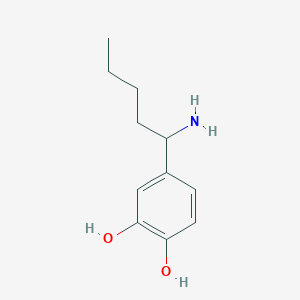
![10H-Spiro[acridine-9,9'-xanthene]](/img/structure/B12969977.png)
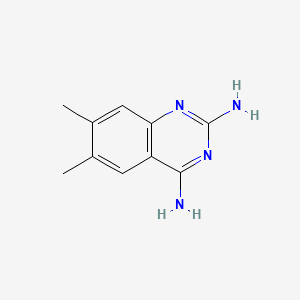
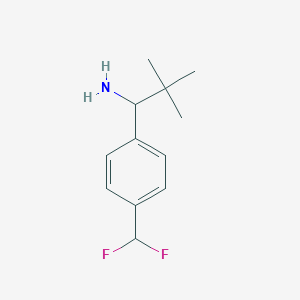
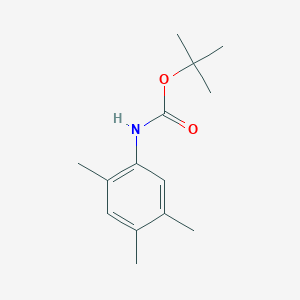
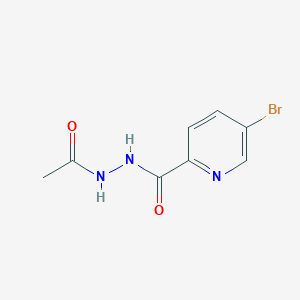
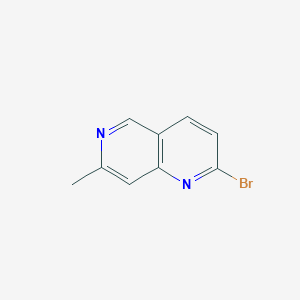
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol](/img/structure/B12970027.png)


